3,4,5,6-Tetrahydropyridine-2-carboxylic acid

Description

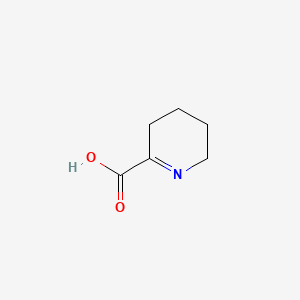

Fundamental Structural Framework

3,4,5,6-Tetrahydropyridine-2-carboxylic acid exhibits a distinctive molecular architecture characterized by a partially saturated six-membered nitrogen-containing ring system with a carboxylic acid functional group positioned at the 2-carbon. The compound is classified as a piperidinemonocarboxylic acid and represents a member of the tetrahydropyridines, which are derivatives of pyridine where two double bonds in the pyridine moiety are reduced by the addition of four hydrogen atoms. The molecular structure features a tetrahydropyridine ring that maintains one double bond within the six-membered heterocycle, creating a unique electronic environment that significantly influences its chemical behavior.

The structural complexity of this compound is further enhanced by its multiple synonymous representations, including delta-1-piperideine-2-carboxylate and 2,3,4,5-tetrahydropyridine-6-carboxylic acid. These alternative naming conventions reflect the compound's structural versatility and its ability to be viewed from different positional perspectives within the ring system. The presence of both nitrogen and carboxyl functionalities creates multiple sites for potential intermolecular interactions, contributing to its diverse physicochemical properties.

Tautomeric Equilibrium Systems

The most remarkable aspect of this compound lies in its tautomeric behavior, particularly its relationship with 1-piperideine-2-carboxylic acid zwitterion. This tautomeric equilibrium represents a fundamental chemical phenomenon where the compound can exist in multiple structural forms through the migration of hydrogen atoms and the redistribution of electron density. The tautomeric relationship demonstrates the dynamic nature of the compound's molecular structure and significantly impacts its chemical reactivity and biological activity.

The zwitterionic form of the compound exhibits internal charge separation, with the nitrogen atom bearing a positive charge and the carboxylate group carrying a negative charge. This internal ionic character profoundly influences the compound's solubility characteristics, making it slightly soluble in water and exhibiting acidic properties. The equilibrium between the neutral carboxylic acid form and the zwitterionic tautomer is pH-dependent and plays a crucial role in determining the compound's behavior in different chemical environments.

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJXSVNGWOSZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181962 | |

| Record name | delta(1)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Piperideine-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2756-89-0 | |

| Record name | Δ1-Piperidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(1)-Piperidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta(1)-Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-P-2-CA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW6N8NMV9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Piperideine-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001084 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrahydropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of N6-Cbz-L-Lysine as a starting material . The reaction typically involves the deprotection of the lysine derivative followed by cyclization to form the desired tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, utilizing amyl diamine as a raw material. This method is advantageous due to its simplicity, high conversion efficiency, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Saturated piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological systems and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

Industry: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and alteration of metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and chemical properties of tetrahydropyridine derivatives are highly sensitive to substituent positions and additional functional groups. Below is a comparative analysis:

Biological Activity

3,4,5,6-Tetrahydropyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyridine ring with a carboxylic acid functional group. Its molecular formula is CHNO and it has a molecular weight of 141.15 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its role as a ligand that interacts with specific receptors and enzymes. This interaction can lead to:

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially influencing neurotransmission and other physiological processes.

- Antioxidant Activity : Research indicates that tetrahydropyridine derivatives may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

- Cell Line Studies : Compounds derived from tetrahydropyridines have shown significant cytotoxic effects against various cancer cell lines. A notable derivative demonstrated an IC value of 11 ± 1.3 µM against the SK-N-SH neuroblastoma cell line .

- Mechanism : The anticancer activity is believed to be linked to the inhibition of specific signaling pathways involved in cell proliferation and survival .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- Oxidative Stress Reduction : It has been shown to reduce the generation of reactive oxygen species (ROS) in neuronal cells, suggesting a protective effect against neurodegenerative diseases .

- Calcium Channel Modulation : Some derivatives exhibit activity against T-type calcium channels, which are implicated in neuropathic pain and other neurological disorders .

3. Anti-inflammatory Activity

Research indicates that tetrahydropyridine derivatives possess anti-inflammatory properties:

- Inhibition of Cytokine Production : Certain compounds have been found to inhibit the production of pro-inflammatory cytokines like TNFα in response to lipopolysaccharide (LPS) stimulation .

- Potential Applications : These findings suggest that such compounds could be developed into therapeutic agents for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the effects of tetrahydropyridine derivatives on glioma cells activated with bacterial endotoxin lipopolysaccharide (LPS), one compound exhibited an IC value of 80.97 µM for inducible nitric oxide synthase inhibition. This suggests potential use in neuroinflammatory conditions .

Q & A

Q. What synthetic strategies are effective for preparing 3,4,5,6-tetrahydropyridine-2-carboxylic acid, and how can intermediates be stabilized?

The synthesis often involves cyclization or reduction of pyridine derivatives followed by carboxylation. For example, ethyl 3,4,5,6-tetrahydropyridine-2-carboxylate (CAS 219718-35-1) can serve as a precursor, with hydrolysis under acidic or basic conditions yielding the free carboxylic acid . Stabilization of intermediates, such as using Boc (tert-butoxycarbonyl) protection on nitrogen, prevents unwanted side reactions. This method is exemplified in the synthesis of Boc-protected derivatives like 1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (CAS 259133-67-0) .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- NMR : Use - and -NMR to confirm the tetrahydropyridine ring’s saturation and carboxyl group position. For example, the absence of aromatic protons in the -NMR spectrum distinguishes it from pyridine derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 143.15 g/mol for CHNO) and fragmentation patterns .

- IR Spectroscopy : A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Recrystallization : Use polar solvents like ethanol/water mixtures to exploit solubility differences.

- Chromatography : Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (acidified with 0.1% TFA) resolves impurities, as demonstrated for structurally related heterocyclic acids .

Advanced Research Questions

Q. How does this compound function as a ligand in catalytic systems?

This compound’s carboxylate group and saturated ring enable coordination with transition metals (e.g., Cu, Pd). For instance, analogous ligands like 2,2':6',2''-terpyridine bind metals via nitrogen atoms . To study its catalytic role:

- Perform density functional theory (DFT) calculations to map binding sites.

- Use X-ray crystallography to resolve metal-ligand complexes, as done for propan-1-aminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the analyte from proteins and lipids.

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 143 → 97 (collision energy: 20 eV) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Molecular Dynamics (MD) Simulations : Simulate reaction pathways in solvents (e.g., DMF, water) using software like Gaussian or ORCA.

- pKa Estimation : Tools like ACD/Labs predict the carboxylic acid’s pKa (~2.5), guiding pH-dependent reactivity studies .

Q. What role does this compound play in pharmaceutical impurity profiling?

As a pharmacopeial impurity , it is monitored in APIs (Active Pharmaceutical Ingredients) using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.